2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide
Description
2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenoxy group attached to the acetamide backbone and a 3-methylbenzyl substituent at the 5-position of the thiazole ring. While direct structural or biological data for this compound are absent in the provided evidence, its analogs and related derivatives have been extensively studied for diverse pharmacological activities, including enzyme inhibition, anticancer effects, and protein binding .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-6-8-17(9-7-14)24-13-19(23)22-20-21-12-18(25-20)11-16-5-3-4-15(2)10-16/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVMZZMFXCSTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thiazole ring.
Acylation: The final step involves the acylation of the thiazole derivative with 4-methylphenoxyacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Benzyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. This compound may exhibit similar biological activities and is studied for its therapeutic potential.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving thiazole derivatives.
Industrial Applications: Thiazole compounds are used in the synthesis of dyes, pigments, and other industrial chemicals. This compound may serve as an intermediate in the production of such materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Aromatic Substitutions
- SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide): Key Features: Contains a naphthalen-1-ylmethyl group at the thiazole 5-position and a dimethylpyrimidinylsulfanyl group. Activity: Potent SIRT2 inhibitor with IC₅₀ values in the nanomolar range, highlighting the role of bulky aromatic substituents in enhancing enzyme affinity .
- N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-2-(3-methylphenoxy)acetamide (ChemDiv 4264-1926): Key Features: Features a 4-bromobenzyl group at the thiazole 5-position and a 3-methylphenoxy group. Application: Used in screening libraries for drug discovery, emphasizing the importance of halogenated aryl groups in modulating physicochemical properties . Comparison: The target compound’s 3-methylbenzyl substituent lacks the electron-withdrawing bromine atom, which may influence binding kinetics and solubility.
Phenoxy-Acetamide Derivatives
- N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide: Key Features: Incorporates a 4-methoxybenzyl group and a 3-trifluoromethylphenoxy moiety. Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Anticancer Activity
- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d): Activity: IC₅₀ = 1.8 µM against Caco-2 colorectal cancer cells, attributed to the fluoro-phenoxy group’s electron-withdrawing effects . Comparison: The target compound’s 4-methylphenoxy group may exhibit weaker anticancer activity due to the absence of halogen atoms.
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) :
Protein Binding and Enzyme Inhibition
- Comparison: The target compound’s thiazole-acetamide scaffold may similarly interact with ACE2 but lacks the triazole-thioether moiety critical for strong binding.
Physicochemical Properties
- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Property: Provides a cooling sensation, linked to the pyrazole-thiophene hybrid structure . Comparison: The target compound’s benzyl-thiazole core may prioritize metabolic stability over sensory effects.
Data Tables
Table 2. Binding Energies and Enzyme Targets
| Compound Name | Target Protein | Binding Energy (ΔG, kcal/mol) | Mechanism | Reference |
|---|---|---|---|---|
| N-{2-[4-allyl-5-...acetamide | ACE2 | -5.51 | Viral entry inhibition | |
| SirReal2 | SIRT2 | — | Competitive inhibition |
Biological Activity
2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is a thiazole-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities, coupled with a phenoxy group and an acetamide moiety. The structural formula can be represented as follows:
- Chemical Formula : C18H20N2O2S
- Molecular Weight : 342.43 g/mol
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study : A study on related thiazole derivatives demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against human cancer cell lines, suggesting that structural modifications can enhance cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. The thiazole moiety can influence enzyme activity or receptor binding, potentially leading to apoptosis in cancer cells.
- Research Findings : Molecular dynamics simulations have shown that thiazole compounds interact with proteins primarily through hydrophobic contacts, with minimal hydrogen bonding . This interaction profile may be crucial for their anticancer efficacy.
Toxicological Profile
While exploring the biological activity, it is also essential to consider the toxicological aspects. The compound is noted to be very toxic to aquatic life and poses risks of reproductive toxicity .
Summary of Findings
The current literature suggests that this compound has significant potential as an anticancer agent due to its structural characteristics and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
